N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system substituted with bromine and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial bromination of thiophene to obtain 5-bromothiophene-2-carboxylic acid. This intermediate is then subjected to cyclization with hydrazine hydrate to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with thiophene-2-carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine substituent can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution of the bromine atom with an amine yields the corresponding amine derivative .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to its bioactive effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
Thiophene-2-carboxamide: A related compound with similar structural features but lacking the oxadiazole ring.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Another thiophene derivative with different substituents
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both bromine and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and optoelectronic devices .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a brominated thiophene ring and an oxadiazole moiety , which are known for their diverse biological activities. The molecular formula is C13H10BrN3O2S with a molecular weight of approximately 336.207 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H10BrN3O2S |
Molecular Weight | 336.207 g/mol |
CAS Number | 1021131-93-0 |
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
For instance, a study evaluated the antimicrobial activity of related oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating promising antimicrobial potential.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Prostate Cancer Cells
A notable study assessed the effects of similar oxadiazole derivatives on prostate cancer cell lines (PC-3). The results indicated that at a concentration of 10 µM, the compound induced apoptosis in 63% of treated cells after 24 hours. The mechanism involved increased reactive oxygen species (ROS) production and cell cycle arrest at the G0/G1 phase, which suggests that it may act through oxidative stress pathways .
Cell Line | IC50 (µM) | Apoptosis Rate (%) | Mechanism |
---|---|---|---|
PC-3 | 9.86 | 63.23 | ROS accumulation; G0/G1 arrest |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels and inflammatory markers. In vitro experiments revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- ROS Generation : Increased ROS levels lead to oxidative stress within cells, which can trigger apoptotic pathways.
- Cytokine Modulation : By modulating cytokine production, the compound can exert anti-inflammatory effects.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSFQJQYSTWVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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